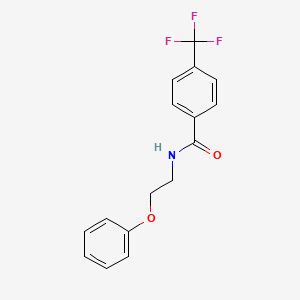

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

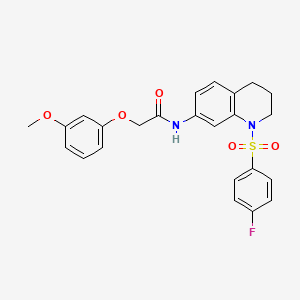

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide, also known as TPEN, is a small molecule that has been widely used in scientific research. TPEN is a chelator that selectively binds to divalent metal ions, such as zinc and copper, and removes them from biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

One area of application involves the synthesis and structural study of molecular magnets. Research by Costes, Shova, and Wernsdorfer (2008) demonstrates the creation of tetranuclear [Cu-Ln]2 single molecule magnets using a trianionic ligand that yields monoanionic complexes. These complexes exhibit ferromagnetic interactions and behave as single molecule magnets (SMMs), highlighting potential in developing advanced magnetic materials (Costes, Shova, & Wernsdorfer, 2008).

Liu et al. (2002) synthesized new aromatic diamines with a trifluoromethyl group in the side chain to prepare polyimides. These polyimides showed good solubility in strong organic solvents and exhibited high glass-transition temperatures and good thermal stability, suggesting their utility in creating materials with high thermal resistance and stability (Liu et al., 2002).

Chemical Synthesis and Catalysis

Singh et al. (2017) described a chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides. This research outlines a method for the selective synthesis of compounds of biological interest, which could have implications in synthetic chemistry and drug design (Singh, Lakhan, & G. S. Singh, 2017).

Photocatalysis and Environmental Applications

Bessekhouad, Robert, and Weber (2005) investigated Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions for their photocatalytic activity under visible light, aiming at water decontamination technologies. This study illustrates the potential of these materials in inducing oxidation processes for environmental cleanup (Bessekhouad, Robert, & Weber, 2005).

Eigenschaften

IUPAC Name |

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)15(21)20-10-11-22-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZESAGROWJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2443023.png)

![Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443025.png)

![2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2443026.png)

![N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2443028.png)

![N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2443030.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2443039.png)

![6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2443040.png)